2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide typically involves the reaction of 2-[(furan-2-ylmethoxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and various catalysts like palladium for coupling reactions. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds, which is the basis for its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2’-Fluorobenzyloxy)phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions.
Uniqueness
2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide is unique due to the presence of the furan ring, which can participate in additional types of reactions, such as Diels-Alder reactions, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C12H11BrMgO2 |
---|---|
Molecular Weight |
291.42 g/mol |
IUPAC Name |
magnesium;2-(phenylmethoxymethyl)furan;bromide |
InChI |
InChI=1S/C12H11O2.BrH.Mg/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-5,7-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
PGSITGYANRQSQO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COCC2=CC=CO2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.